N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide
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Overview
Description
N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide typically involves the reaction of benzotriazole with an appropriate amine and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form strong non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar reactivity but fewer functional groups.
2-Aminobenzotriazole: Contains an amino group, making it more reactive in certain types of chemical reactions.
Benzotriazole-1-yl-acetonitrile: A versatile building block for the synthesis of nitrogen-containing heterocycles.
Uniqueness
N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide is unique due to its combination of the benzotriazole moiety with a bis(propan-2-yl)amino group and a benzamide group. This unique structure imparts distinct physicochemical properties, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14(2)24(15(3)4)20(21-19(26)16-10-6-5-7-11-16)25-18-13-9-8-12-17(18)22-23-25/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDTXWRIQPVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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